N-(4-methyl-1,3-thiazol-2-yl)-4-phenylbutanamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-4-phenylbutanamide, commonly known as MTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTB is a thiazole derivative that has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties.
Scientific Research Applications
MTB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. MTB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of chronic pain and inflammation.
Mechanism of Action
MTB exerts its pharmacological effects by modulating the activity of the endocannabinoid system. It acts as an inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, MTB increases the levels of endocannabinoids in the body, which in turn activates cannabinoid receptors in the brain and peripheral tissues. This activation leads to the modulation of various physiological processes such as pain perception, inflammation, and neuronal function.
Biochemical and Physiological Effects:
MTB has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. MTB has also been shown to reduce pain perception in animal models of chronic pain. Additionally, MTB has been shown to protect neurons from oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its pharmacological properties, and there are several well-established methods for its characterization. However, one limitation of MTB is that it has poor solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of MTB. One potential area of research is the development of more potent and selective FAAH inhibitors. Another area of research is the investigation of the potential use of MTB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more water-soluble formulations of MTB could expand its potential applications in lab experiments.
Synthesis Methods
The synthesis of MTB involves the reaction of 4-methyl-1,3-thiazol-2-amine and 4-phenylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane under reflux conditions. The resulting product is then purified by column chromatography to obtain pure MTB.
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-11-10-18-14(15-11)16-13(17)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWADPCVAUYLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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